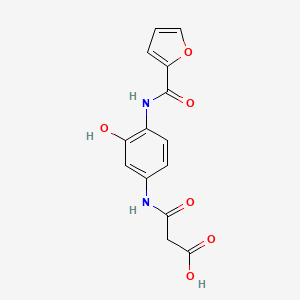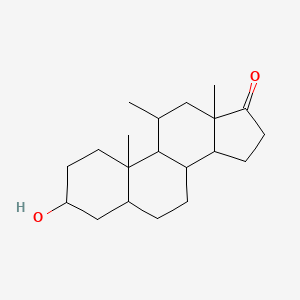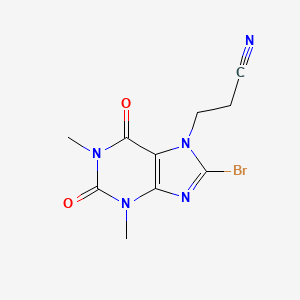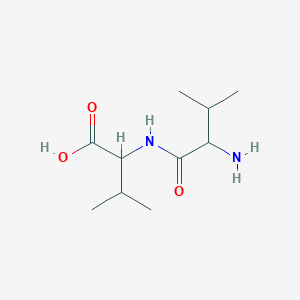
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is a complex organic compound that features a furan ring, an amide group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid typically involves the following steps:
Formation of the Furan-2-carboxamide: This step involves the reaction of furan-2-carboxylic acid with an amine (such as furfurylamine) in the presence of coupling reagents like DMT/NMM/TsO− or EDC under microwave-assisted conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a substitution reaction where a hydroxyphenylamine reacts with the furan-2-carboxamide intermediate.
Formation of the Final Product: The final step involves the coupling of the hydroxyphenylamine derivative with a suitable carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The furan ring and hydroxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan and phenyl derivatives.
Scientific Research Applications
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide Derivatives: These compounds share the furan ring and amide group but differ in the substituents on the furan ring.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different amide or carboxylic acid functionalities.
Uniqueness
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is unique due to its combination of a furan ring, hydroxyphenyl group, and amide functionality, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12N2O6 |
|---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
3-[4-(furan-2-carbonylamino)-3-hydroxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H12N2O6/c17-10-6-8(15-12(18)7-13(19)20)3-4-9(10)16-14(21)11-2-1-5-22-11/h1-6,17H,7H2,(H,15,18)(H,16,21)(H,19,20) |
InChI Key |
JOUVTWXQAQFBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)






![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)



